3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl-
CAS No.: 90732-63-1
Cat. No.: VC18837873
Molecular Formula: C19H14N2S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90732-63-1 |
|---|---|
| Molecular Formula | C19H14N2S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H14N2S/c1-22-19-17(13-20)16(14-8-4-2-5-9-14)12-18(21-19)15-10-6-3-7-11-15/h2-12H,1H3 |
| Standard InChI Key | SVLOICMGJVRFED-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a pyridine core modified at three positions:
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Position 2: A methylthio (-S-CH) group, which introduces electron-withdrawing characteristics and potential for nucleophilic substitution.
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Position 3: A cyano (-CN) group, enhancing polarity and reactivity toward electrophilic agents.
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Positions 4 and 6: Phenyl rings, contributing steric bulk and aromatic π-system interactions.
This substitution pattern creates a planar yet sterically hindered framework, influencing its solubility and reactivity. The methylthio group’s sulfur atom also enables coordination with metal catalysts, making the compound valuable in cross-coupling reactions .
Physicochemical Properties
Key properties derived from commercial and theoretical data include:
The density and boiling point are extrapolated from structurally analogous compounds, such as 2-bromo-4,6-diphenylnicotinonitrile (CAS 82127-26-2), which shares the diphenylpyridine backbone .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- typically involves multi-step reactions starting from simpler pyridine derivatives. One plausible route, inferred from related compounds , proceeds as follows:
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Formation of the Pyridine Core:
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Condensation of acetophenone derivatives with ammonium acetate and malononitrile under acidic conditions yields a 2-amino-4,6-diphenylpyridine-3-carbonitrile intermediate.
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Introduction of the Methylthio Group:
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Purification:
Reaction Conditions and Yields
Critical parameters for optimizing yield include:
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Temperature: 80–100°C for the substitution step.
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Catalyst: CuI/1,10-phenanthroline systems enhance reaction efficiency.
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Solvent: Polar aprotic solvents like DMF facilitate solubility.
Reported yields for analogous reactions range from 35% to 94%, depending on substituent electronic effects and steric hindrance .
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound’s sp-hybridized nitrogen and sulfur atoms make it a candidate for:
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Kinase Inhibitors: The cyano group can hydrogen-bond with ATP-binding pockets in kinases, as seen in imidazo[4,5-c]quinoline derivatives .
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Anticancer Agents: Structural analogs exhibit activity against tyrosine kinase-driven cancers by disrupting signal transduction pathways .
Material Science
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Ligands for Catalysis: The methylthio group’s lone pairs enable coordination to palladium or ruthenium centers in cross-coupling reactions.
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Organic Semiconductors: Conjugated π-systems derived from diphenylpyridine cores show promise in OLEDs and photovoltaic devices .
Future Research Directions
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Pharmacokinetic Studies: Investigation of metabolic stability and bioavailability in preclinical models.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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